2-(1,2-benzoxazol-3-yl)-1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-benzoxazol-3-yl)-1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}ethan-1-one is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}ethan-1-one involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions typically involve refluxing in ethyl acetate and pyridine with a catalytic amount of piperidine . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed depend on the specific reaction conditions but can include various substituted benzoxazole derivatives
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The antibacterial activity could be due to the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
2-(1,2-benzoxazol-3-yl)propanoic acid: Known for its antimicrobial properties.
3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one: Studied for its photophysical properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Evaluated for anti-inflammatory activities.
The uniqueness of 2-(1,2-benzoxazol-3-yl)-1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}ethan-1-one lies in its specific structural features and the combination of benzoxazole and thiazepane moieties, which contribute to its diverse biological activities.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-19(2)11-13-12-23-9-5-8-20(13)17(21)10-15-14-6-3-4-7-16(14)22-18-15/h3-4,6-7,13H,5,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYLFGQXKUEAPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.